Methyl 4-Bromo-2-(4-methyl-1-piperazinyl)benzoate
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Overview
Description
Methyl 4-Bromo-2-(4-methyl-1-piperazinyl)benzoate is an organic compound with the molecular formula C13H17BrN2O2. It is a derivative of benzoic acid and contains a bromine atom and a piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-Bromo-2-(4-methyl-1-piperazinyl)benzoate typically involves the following steps:
Bromination: The starting material, 4-methylbenzoic acid, undergoes bromination to introduce the bromine atom at the para position.
Esterification: The brominated product is then esterified to form the methyl ester.
Piperazine Substitution: Finally, the methyl ester undergoes nucleophilic substitution with 4-methylpiperazine to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-Bromo-2-(4-methyl-1-piperazinyl)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Methyl 4-Bromo-2-(4-methyl-1-piperazinyl)benzoate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for more complex molecules.
Biological Studies: It is used in the study of biological pathways and mechanisms.
Industrial Applications: The compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Methyl 4-Bromo-2-(4-methyl-1-piperazinyl)benzoate involves its interaction with specific molecular targets. The piperazine ring can interact with biological receptors, while the bromine atom can participate in halogen bonding. These interactions can modulate biological pathways and exert various effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-Bromobenzoate: Similar structure but lacks the piperazine ring.
Methyl 4-(Bromomethyl)benzoate: Contains a bromomethyl group instead of a bromine atom.
4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid: Similar structure but with a carboxylic acid group instead of a methyl ester .
Uniqueness
Methyl 4-Bromo-2-(4-methyl-1-piperazinyl)benzoate is unique due to the presence of both a bromine atom and a piperazine ring. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
1434128-45-6 |
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Molecular Formula |
C13H17BrN2O2 |
Molecular Weight |
313.19 g/mol |
IUPAC Name |
methyl 4-bromo-2-(4-methylpiperazin-1-yl)benzoate |
InChI |
InChI=1S/C13H17BrN2O2/c1-15-5-7-16(8-6-15)12-9-10(14)3-4-11(12)13(17)18-2/h3-4,9H,5-8H2,1-2H3 |
InChI Key |
GZPDRAKFFASADU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC(=C2)Br)C(=O)OC |
Origin of Product |
United States |
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